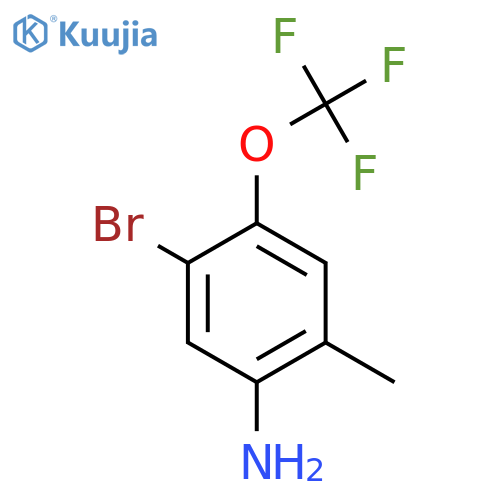

Cas no 1807268-06-9 (5-Bromo-2-methyl-4-(trifluoromethoxy)aniline)

5-Bromo-2-methyl-4-(trifluoromethoxy)aniline 化学的及び物理的性質

名前と識別子

-

- 5-Bromo-2-methyl-4-(trifluoromethoxy)aniline

-

- インチ: 1S/C8H7BrF3NO/c1-4-2-7(14-8(10,11)12)5(9)3-6(4)13/h2-3H,13H2,1H3

- InChIKey: OVQVSOLMZKWNOR-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(=C(C)C=C1OC(F)(F)F)N

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 200

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 35.2

5-Bromo-2-methyl-4-(trifluoromethoxy)aniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010013403-250mg |

5-Bromo-2-methyl-4-(trifluoromethoxy)aniline |

1807268-06-9 | 97% | 250mg |

499.20 USD | 2021-07-05 | |

| Alichem | A010013403-500mg |

5-Bromo-2-methyl-4-(trifluoromethoxy)aniline |

1807268-06-9 | 97% | 500mg |

815.00 USD | 2021-07-05 | |

| Alichem | A010013403-1g |

5-Bromo-2-methyl-4-(trifluoromethoxy)aniline |

1807268-06-9 | 97% | 1g |

1,534.70 USD | 2021-07-05 |

5-Bromo-2-methyl-4-(trifluoromethoxy)aniline 関連文献

-

Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

-

Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460

-

Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546

-

Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588

-

Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550

-

Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045

-

Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

5-Bromo-2-methyl-4-(trifluoromethoxy)anilineに関する追加情報

Introduction to 5-Bromo-2-methyl-4-(trifluoromethoxy)aniline (CAS No. 1807268-06-9)

5-Bromo-2-methyl-4-(trifluoromethoxy)aniline, identified by its Chemical Abstracts Service (CAS) number 1807268-06-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of aromatic amines, characterized by its bromine substituent at the fifth position, a methyl group at the second position, and a trifluoromethoxy group at the fourth position on the benzene ring. The unique structural features of this molecule make it a valuable intermediate in synthetic chemistry, particularly in the development of novel bioactive molecules.

The bromine substituent in 5-Bromo-2-methyl-4-(trifluoromethoxy)aniline plays a crucial role in its reactivity, enabling various coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are fundamental in constructing more complex molecular architectures, which are often required for achieving high affinity and selectivity in drug design. The methyl group at the second position contributes to the steric environment of the molecule, influencing its interactions with biological targets. Additionally, the trifluoromethoxy group enhances lipophilicity and metabolic stability, which are critical factors in drug candidate optimization.

Recent advancements in medicinal chemistry have highlighted the importance of fluorinated aromatic compounds in developing next-generation therapeutics. The presence of fluorine atoms in 5-Bromo-2-methyl-4-(trifluoromethoxy)aniline not only improves pharmacokinetic properties but also modulates electronic effects on adjacent functional groups. This has led to increased interest in exploring its potential applications in treating various diseases, including cancer and inflammatory disorders. Studies have demonstrated that fluorinated anilines can act as scaffolds for kinase inhibitors, which are pivotal in oncology research.

In the realm of agrochemicals, 5-Bromo-2-methyl-4-(trifluoromethoxy)aniline has been investigated for its role as a precursor in synthesizing novel pesticides. The structural motifs present in this compound allow for the development of molecules with enhanced efficacy against pests while maintaining environmental safety. Researchers have leveraged its reactivity to introduce additional functional groups that improve bioavailability and reduce toxicity profiles.

The synthesis of 5-Bromo-2-methyl-4-(trifluoromethoxy)aniline typically involves multi-step organic transformations starting from commercially available aromatic precursors. Key steps include bromination, methylation, and trifluoromethylation reactions, which are performed under controlled conditions to ensure high yield and purity. Advanced catalytic systems have been employed to optimize these reactions, minimizing byproduct formation and improving overall efficiency.

From a computational chemistry perspective, 5-Bromo-2-methyl-4-(trifluoromethoxy)aniline has been subjected to extensive molecular modeling studies to elucidate its interactions with biological targets. These studies have provided insights into how structural modifications can fine-tune binding affinities and selectivity. For instance, computational analysis has revealed that subtle changes in the positioning of substituents can significantly alter receptor binding profiles.

The pharmaceutical industry has shown particular interest in 5-Bromo-2-methyl-4-(trifluoromethoxy)aniline due to its versatility as a building block for drug discovery campaigns. Its scaffold has been incorporated into libraries of compounds screened for therapeutic activity against a wide range of diseases. Preliminary results from preclinical studies suggest promising efficacy in modulating key biological pathways involved in neurodegenerative disorders.

In conclusion, 5-Bromo-2-methyl-4-(trifluoromethoxy)aniline (CAS No. 1807268-06-9) is a multifaceted compound with significant potential in pharmaceutical and agrochemical applications. Its unique structural features enable diverse synthetic transformations, making it a valuable asset for researchers aiming to develop novel bioactive molecules. Ongoing studies continue to uncover new avenues for its utilization, reinforcing its importance as a key intermediate in modern chemical synthesis.

1807268-06-9 (5-Bromo-2-methyl-4-(trifluoromethoxy)aniline) 関連製品

- 42781-29-3(Quinoline, 1,2,3,4-tetrahydro-7-methoxy-2,4-dimethyl-)

- 85052-90-0(3-(4-chlorobenzenesulfonyl)propan-1-amine)

- 18158-44-6(4-Biphenylamine, 4'-methoxy-N,N-dimethyl- (8CI))

- 161957-62-6(1-(3-bromo-2-chlorophenyl)ethan-1-one)

- 1936221-55-4(4-Chloro-2-ethyl-2-methylbutanal)

- 877818-33-2(3-(5Z)-5-(5-nitrofuran-2-yl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylpropanoic acid)

- 2171762-14-2(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(1,2,4-oxadiazol-3-yl)ethylcarbamoyl}butanoic acid)

- 2503209-26-3(Tert-butyl 2-cyano-2-(pyridin-4-yl)piperidine-1-carboxylate)

- 151575-30-3(Zirconium(IV) oxide-scandia stabilized)

- 2227911-10-4(rac-(1R,3R)-3-(5-bromofuran-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid)